

# Application Notes and Protocols for Studying Myocardial Carbohydrate Oxidation with PS10

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## Compound of Interest

Compound Name: PS10

Cat. No.: B2638132

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## Introduction

**PS10**, with the chemical name 2((2,4-dihydroxyphenyl)sulfonyl) isoindoline-4,6-diol, is a novel, potent, and ATP-competitive pan-pyruvate dehydrogenase kinase (PDK) inhibitor.[1] It targets all four PDK isoforms, thereby activating the pyruvate dehydrogenase complex (PDC).[1] The PDC is a critical mitochondrial enzyme complex that serves as a gatekeeper for the entry of pyruvate, derived from carbohydrates, into the tricarboxylic acid (TCA) cycle for oxidation.[2][3] In pathological states such as diabetic cardiomyopathy, myocardial metabolism shifts away from glucose oxidation towards fatty acid oxidation, leading to reduced cardiac efficiency and function.[4] By inhibiting PDKs, **PS10** reverses the phosphorylation-mediated inhibition of PDC, thus stimulating myocardial carbohydrate oxidation.[3][5] This makes **PS10** a valuable pharmacological tool for studying the role of carbohydrate metabolism in cardiac physiology and pathophysiology, and a potential therapeutic agent for conditions like diabetic cardiomyopathy.[5][6]

## Data Presentation

### Table 1: In Vitro Inhibitory Activity of PS10 against PDK Isoforms

PDK Isoform	IC <sub>50</sub> (μM)
PDK1	2.1
PDK2	0.8
PDK3	21.3
PDK4	0.76

Data sourced from MedchemExpress.[1]

**Table 2: In Vivo Effects of PS10 on Pyruvate Dehydrogenase Complex (PDC) Activity**

Tissue	Treatment	Fold Increase in PDC Activity (vs. Vehicle)
Heart	Single dose (70 mg/kg, i.p.)	11-fold
Liver	Single dose (70 mg/kg, i.p.)	23-fold
Kidney	Single dose (70 mg/kg, i.p.)	1.4-fold

Data sourced from  
MedchemExpress.[7]

**Table 3: Effect of PS10 on Glucose Tolerance in Diet-Induced Obese (DIO) Mice**

Time (minutes)	Vehicle-Treated DIO Mice (mg/dL)	PS10-Treated DIO Mice (mg/dL)
0	~200	~168
30	~482	~312
120	~210	~163

Mice were administered a glucose challenge of 1.5 g/kg. PS10 was administered at 70 mg/kg (i.p.). Data sourced from MedchemExpress.[7]

## Experimental Protocols

### Protocol 1: In Vivo Administration of PS10 in Mice

This protocol describes the preparation and intraperitoneal (i.p.) injection of **PS10** in a mouse model.

Materials:

- **PS10**
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween 80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Syringes and needles for i.p. injection
- Vortex mixer and sonicator

## Procedure:

- Preparation of **PS10** Vehicle:
  - Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.[8]
  - Add the solvents sequentially in a sterile tube, ensuring the solution is clear after the addition of each solvent.
  - Mix thoroughly using a vortex mixer. Gentle heating or sonication can be used to aid dissolution.[8]
- Preparation of **PS10** Injection Solution:
  - Dissolve **PS10** in the prepared vehicle to achieve the desired final concentration. A typical concentration for a 70 mg/kg dose is 5 mg/mL.[8]
  - Ensure **PS10** is completely dissolved. Sonication is recommended to achieve a clear solution.[8]
  - It is recommended to prepare the injection solution fresh on the day of use.[9]
- Intraperitoneal Injection:
  - Weigh the mouse to determine the correct injection volume.
  - Restrain the mouse and locate the injection site in the lower abdominal quadrant.
  - Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity.
  - Gently aspirate to ensure the needle has not entered the bladder or an intestine.
  - Slowly inject the calculated volume of the **PS10** solution.
  - Monitor the animal for any adverse reactions post-injection.

## Protocol 2: Ex Vivo Langendorff Heart Perfusion for Myocardial Metabolism Studies

This protocol provides a general framework for using an isolated perfused heart system to study the effects of **PS10** on myocardial metabolism.

### Materials:

- Langendorff perfusion apparatus
- Krebs-Henseleit Buffer components (see Table 4)
- Carbogen gas (95% O<sub>2</sub>, 5% CO<sub>2</sub>)
- Surgical instruments for heart excision
- **PS10** stock solution
- Peristaltic pump

### Procedure:

- Preparation of Krebs-Henseleit Buffer:
  - Prepare the Krebs-Henseleit buffer according to the concentrations listed in Table 4.[\[10\]](#)
  - Continuously bubble the buffer with carbogen gas to maintain a physiological pH of 7.4. [\[11\]](#)
  - Warm the buffer to 37°C.
- Heart Excision and Cannulation:
  - Anesthetize the animal (e.g., Sprague-Dawley rat) and perform a thoracotomy.
  - Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
  - Identify the aorta and carefully cannulate it onto the Langendorff apparatus.

- Initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg).[\[10\]](#)
- Stabilization and **PS10** Administration:
  - Allow the heart to stabilize for a 20-30 minute period, monitoring baseline cardiac function (e.g., heart rate, left ventricular developed pressure).
  - Prepare the desired concentration of **PS10** in the Krebs-Henseleit buffer.
  - Switch the perfusion to the buffer containing **PS10**.
  - Perfuse with the **PS10**-containing buffer for the desired duration.
- Metabolic Analysis:
  - Collect the coronary effluent for analysis of metabolites (e.g., lactate).
  - At the end of the experiment, the heart tissue can be freeze-clamped for subsequent analysis of PDC activity or other metabolic parameters.

**Table 4: Composition of Krebs-Henseleit Buffer**

Component	Concentration (mM)
NaCl	118.0
KCl	4.7
CaCl <sub>2</sub>	2.5
MgSO <sub>4</sub>	1.2
KH <sub>2</sub> PO <sub>4</sub>	1.2
NaHCO <sub>3</sub>	25.0
Glucose	11.0
Data sourced from Benchchem Application Notes. <a href="#">[10]</a>	

## Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

This protocol is used to assess the effect of **PS10** on glucose metabolism in vivo.

### Materials:

- Glucose solution (e.g., 20% D-glucose in sterile saline)
- Glucometer and test strips
- Syringes and needles for i.p. injection
- Animal scale

### Procedure:

- Animal Preparation:
  - Fast mice overnight for approximately 16 hours, with free access to water.[\[5\]](#)
  - Weigh the mice immediately before the test.
- Baseline Glucose Measurement:
  - Obtain a baseline blood glucose reading (t=0) from a small tail clip.
- Glucose Administration:
  - Inject a 20% glucose solution intraperitoneally at a dose of 2 g/kg body weight.[\[5\]](#) The volume of injection can be calculated as:  $\text{volume } (\mu\text{L}) = 10 \times \text{body weight (g)}$ .[\[5\]](#)
- Blood Glucose Monitoring:
  - Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose injection.[\[5\]](#)
  - Gently massage the tail to obtain a small drop of blood for each measurement.

## Protocol 4: Pyruvate Dehydrogenase Complex (PDC) Activity Assay

This protocol outlines a method to measure total PDC activity in heart tissue homogenates.

### Materials:

- Heart tissue sample
- Homogenization buffer (50 mM 3-(N-morpholino)propanesulfonic acid, pH 7.4, 80 mM KCl, 2 mM MgCl<sub>2</sub>, 0.5 mM EDTA, 0.5 mM phenylmethylsulfonyl fluoride, 0.1 µg/mL leupeptin)
- Recombinant rat PDH phosphatase 1
- [1-<sup>14</sup>C]pyruvic acid
- Scintillation counter

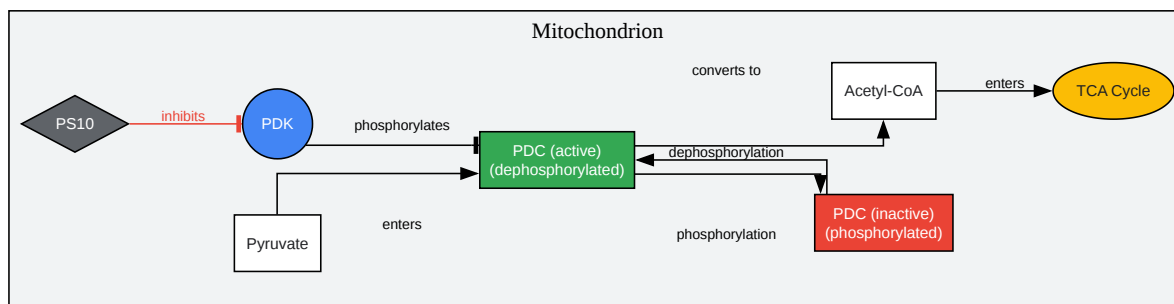
### Procedure:

- Tissue Homogenization:
  - Homogenize a piece of frozen heart tissue in the homogenization buffer.
  - Freeze-thaw the homogenate three times using liquid nitrogen.
  - Centrifuge at 600 x g for 10 minutes and collect the supernatant.[\[12\]](#)
  - Determine the protein concentration of the supernatant.
- Dephosphorylation to Activate PDC:
  - Incubate 50-250 µg of protein with 10 mM MgCl<sub>2</sub>, 1 mM CaCl<sub>2</sub>, 4.4 mM dichloroacetate, and 5 µg of PDH phosphatase 1 for 30 minutes at 30°C to fully activate the PDC.[\[12\]](#)
- PDC Activity Measurement:



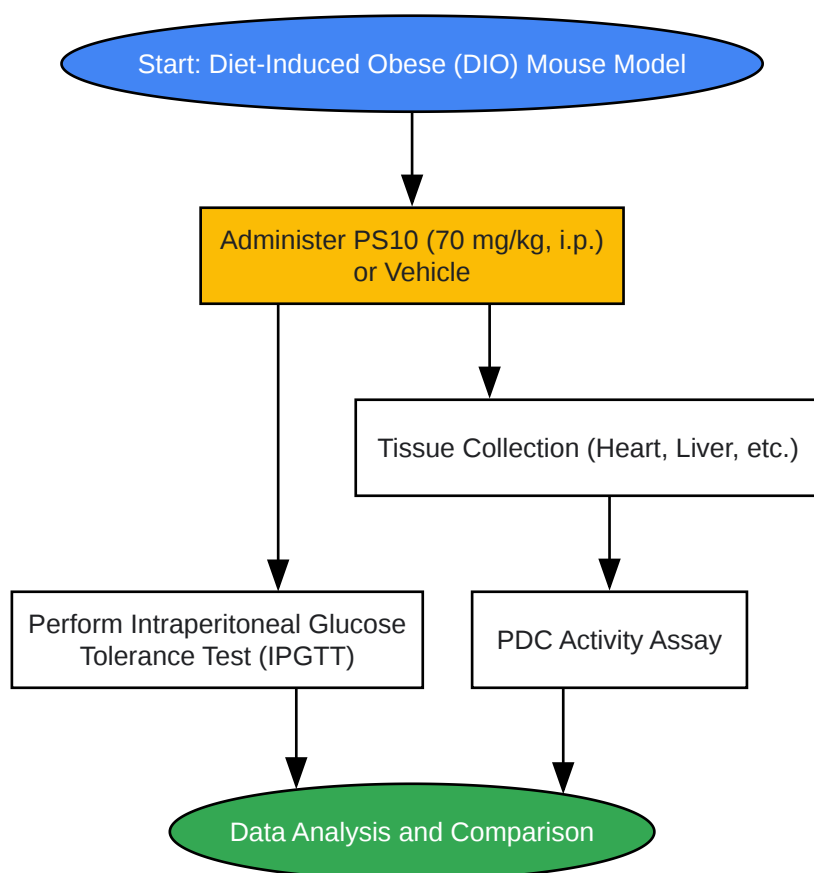
- Measure total PDC activity by quantifying the production of  $^{14}\text{CO}_2$  from  $[1-^{14}\text{C}]$ pyruvic acid using a scintillation counter.[12]

## Visualizations



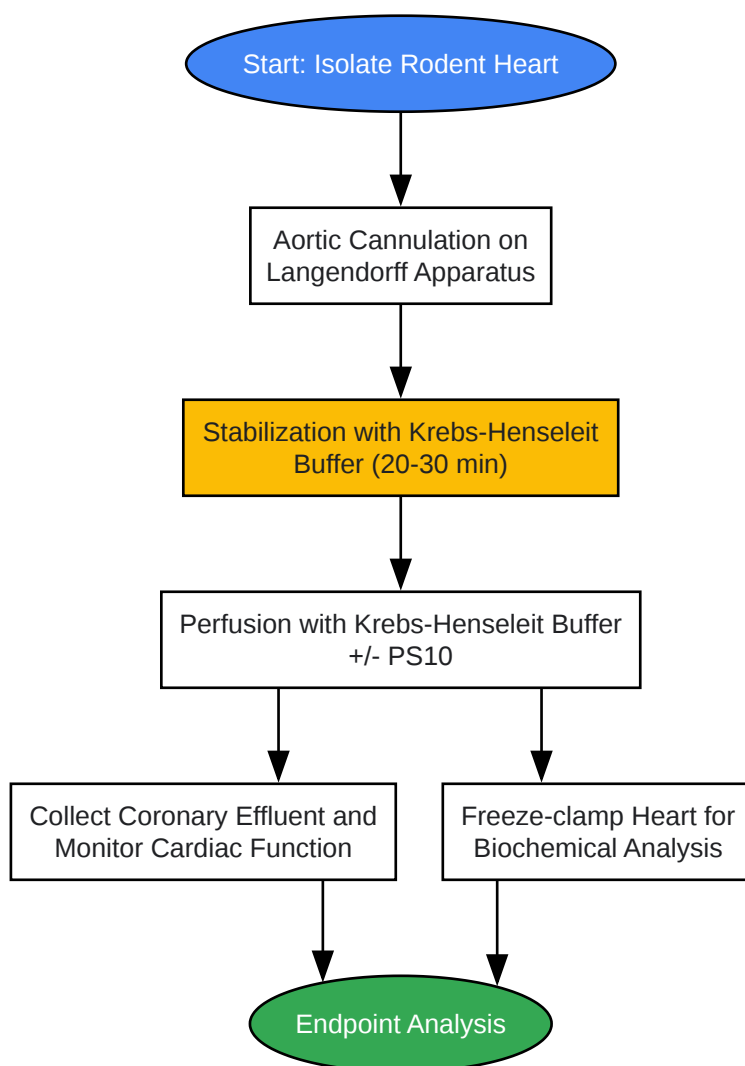
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Caption: Mechanism of action of **PS10** on the Pyruvate Dehydrogenase Complex.



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Caption: General experimental workflow for in vivo studies with **PS10**.



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Caption: Workflow for ex vivo Langendorff heart perfusion experiments.

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